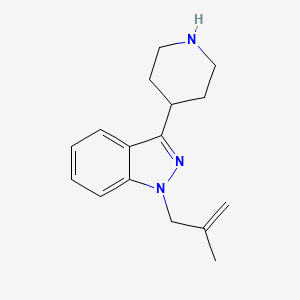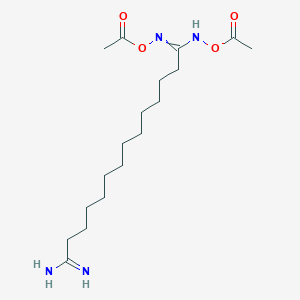
N~1~,N'~1~-Bis(acetyloxy)tetradecanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide is a synthetic organic compound characterized by the presence of two acetyloxy groups attached to a tetradecanediimidamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide typically involves the reaction of tetradecanediimidamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetyloxy groups.
Industrial Production Methods
Industrial production of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide may involve continuous-flow synthesis techniques to enhance the efficiency and yield of the process. This method allows for better control over reaction parameters and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide can undergo various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the acetyloxy groups, yielding the parent tetradecanediimidamide.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, reduced tetradecanediimidamide, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy groups may play a role in modulating the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N’~1~-Bis(acetyloxy)hexadecanediimidamide
- N~1~,N’~1~-Bis(acetyloxy)octadecanediimidamide
- N~1~,N’~1~-Bis(acetyloxy)dodecanediimidamide
Uniqueness
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide is unique due to its specific chain length and the presence of two acetyloxy groups. This structural configuration imparts distinct chemical and biological properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
648440-47-5 |
|---|---|
Fórmula molecular |
C18H34N4O4 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
[[N-acetyloxy-C-(13-amino-13-iminotridecyl)carbonimidoyl]amino] acetate |
InChI |
InChI=1S/C18H34N4O4/c1-15(23)25-21-18(22-26-16(2)24)14-12-10-8-6-4-3-5-7-9-11-13-17(19)20/h3-14H2,1-2H3,(H3,19,20)(H,21,22) |
Clave InChI |
HPGGARXEXFUUMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ONC(=NOC(=O)C)CCCCCCCCCCCCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




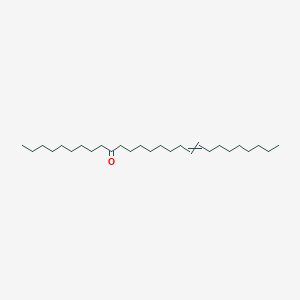

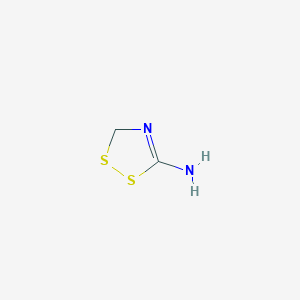
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
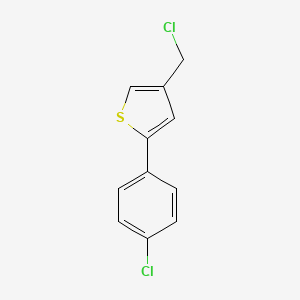
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)
![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)

